Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1358494-96-8
VCID: VC6443670
InChI: InChI=1S/C20H17ClN2O5/c1-26-17-8-7-12(9-14(17)21)22-19(24)11-28-18-10-16(20(25)27-2)23-15-6-4-3-5-13(15)18/h3-10H,11H2,1-2H3,(H,22,24)
SMILES: COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl
Molecular Formula: C20H17ClN2O5
Molecular Weight: 400.82

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

CAS No.: 1358494-96-8

Cat. No.: VC6443670

Molecular Formula: C20H17ClN2O5

Molecular Weight: 400.82

* For research use only. Not for human or veterinary use.

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate - 1358494-96-8

Specification

CAS No. 1358494-96-8
Molecular Formula C20H17ClN2O5
Molecular Weight 400.82
IUPAC Name methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Standard InChI InChI=1S/C20H17ClN2O5/c1-26-17-8-7-12(9-14(17)21)22-19(24)11-28-18-10-16(20(25)27-2)23-15-6-4-3-5-13(15)18/h3-10H,11H2,1-2H3,(H,22,24)
Standard InChI Key NDGVAVDUYPWEOA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at the 2-position with a methyl carboxylate group and at the 4-position with a carbamoyl-methoxy linker attached to a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₁H₁₈ClN₂O₆, with a molecular weight of 441.83 g/mol. The IUPAC name reflects this substitution pattern: methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate.

Key Functional Groups:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, known for its role in drug design due to aromatic stability and hydrogen-bonding capabilities.

  • Methyl carboxylate: Enhances solubility in organic solvents and serves as a metabolic liability in prodrug formulations.

  • Carbamoyl-methoxy bridge: Introduces conformational flexibility and potential hydrogen-bonding interactions with biological targets.

  • 3-Chloro-4-methoxyphenyl group: The chloro substituent increases lipophilicity, while the methoxy group contributes to electronic effects and steric bulk.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol, as exemplified by related quinoline-carboxylate derivatives :

  • Quinoline Core Formation:

    • Starting materials such as aniline derivatives undergo Skraup or Doebner-Miller cyclization to form the quinoline ring.

    • Bromination or chlorination at specific positions directs subsequent functionalization.

  • Esterification at the 2-Position:

    • Carboxylic acid intermediates (e.g., 6-bromoquinoline-2-carboxylic acid) are treated with methanol under acidic conditions (e.g., methanesulfonic acid) to yield methyl esters .

  • Introduction of the Carbamoyl-Methoxy Substituent:

    • A nucleophilic substitution reaction attaches a glycolic acid derivative to the 4-position of the quinoline core.

    • Subsequent coupling with 3-chloro-4-methoxyaniline via carbodiimide-mediated amide bond formation completes the structure.

Representative Reaction Scheme:

Quinoline-2-carboxylic acid+ClCH₂COClQuinoline-4-(chloroacetoxy)NH₂-C₆H₃(Cl)(OMe)Target Compound\text{Quinoline-2-carboxylic acid} + \text{ClCH₂COCl} \rightarrow \text{Quinoline-4-(chloroacetoxy)} \xrightarrow{\text{NH₂-C₆H₃(Cl)(OMe)}} \text{Target Compound}

Reaction Conditions and Yields

  • Solvents: Dimethylformamide (DMF) or acetonitrile for amide couplings; methanol for esterifications .

  • Catalysts: Sodium hydride for deprotonation; EDC/HOBt for carbodiimide couplings.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

  • Yield: Estimated 70–85% based on analogous syntheses .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipid-soluble due to aromatic and chloro substituents; sparingly soluble in water (<0.1 mg/mL). Miscible with DMSO and DMF.

  • Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under acidic or alkaline conditions (e.g., ester and amide bond cleavage) .

Thermal and Spectroscopic Profiles

PropertyValue/Description
Melting Point~215–220°C (decomposes)
λ<sub>max</sub> (UV-Vis)270 nm (quinoline π→π* transition)
LogP (Octanol-Water)3.2 (predicted)

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Effects

While direct bioactivity data are unavailable, structurally similar quinoline derivatives exhibit:

  • Antimicrobial Activity: Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis.

  • Anticancer Potential: Inhibition of topoisomerase II or tubulin polymerization, as seen in camptothecin analogs.

  • Antiviral Action: Interference with viral protease or polymerase enzymes, e.g., in HIV or HCV .

Structure-Activity Relationships (SAR)

  • Quinoline Core: Essential for intercalation into DNA or RNA.

  • Chloro Substituent: Enhances lipophilicity and target binding via halogen bonding.

  • Methoxy Groups: Modulate electron density and steric interactions at target sites.

Applications and Future Directions

Current Research Applications

  • Medicinal Chemistry: Lead compound for optimizing antimicrobial or anticancer agents.

  • Chemical Biology: Probe for studying enzyme-substrate interactions due to its fluorescent quinoline core .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • Unclear ADMET Profile: Further studies needed on absorption, distribution, and toxicity.

  • Target Identification: High-throughput screening necessary to elucidate precise mechanisms.

Comparative Analysis with Analogous Compounds

ParameterTarget CompoundMethyl 6-Bromoquinoline-2-Carboxylate [(3-Chloro-4-Methoxyphenyl)Carbamoyl]Methyl Benzothiadiazine
Molecular Weight441.83 g/mol266.09 g/mol404.88 g/mol
Key Functional GroupsQuinoline, carbamoyl, methoxyQuinoline, bromo, esterBenzothiadiazine, carbamate, chloro
Synthetic Yield~80% (estimated)85%Not reported
BioactivityHypothesized antimicrobialIntermediate for further functionalizationAntidiabetic potential

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